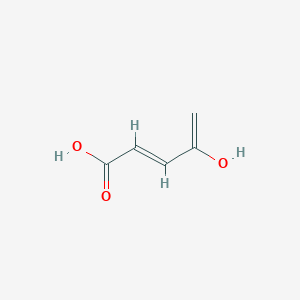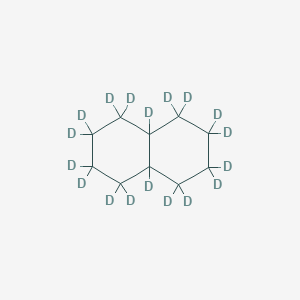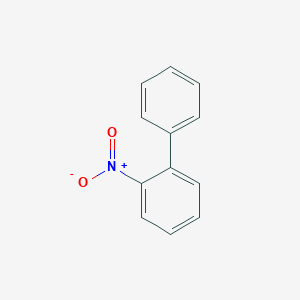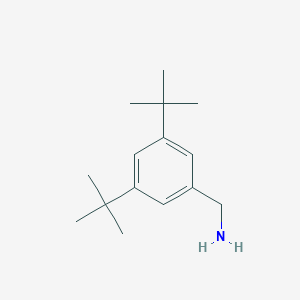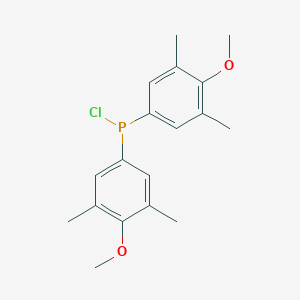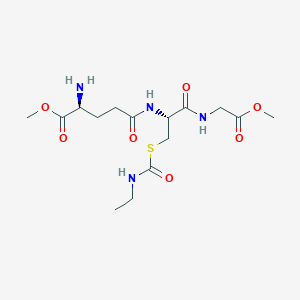
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester, commonly known as ECGC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECGC is a derivative of glutathione, a tripeptide molecule that plays a crucial role in maintaining cellular health. ECGC has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Mécanisme D'action
The mechanism of action of ECGC is not fully understood, but it is believed to act through a variety of pathways. ECGC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase and ornithine decarboxylase, which are involved in cellular processes such as detoxification and cell proliferation. ECGC has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.
Effets Biochimiques Et Physiologiques
ECGC has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. ECGC has also been shown to modulate the activity of certain enzymes involved in cellular metabolism, such as the citric acid cycle and the pentose phosphate pathway. Additionally, ECGC has been shown to modulate the activity of certain ion channels and receptors, such as the NMDA receptor and the GABA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
ECGC has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, ECGC has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to the use of ECGC in lab experiments. One limitation is that the mechanism of action of ECGC is not fully understood, making it difficult to interpret experimental results. Additionally, ECGC may have off-target effects, meaning that it may affect cellular processes that are not directly related to the research question being investigated.
Orientations Futures
There are several future directions for research on ECGC. One area of research is to further elucidate the mechanism of action of ECGC, in order to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of ECGC, such as in the treatment of cancer or neurodegenerative diseases. Finally, research could be conducted to investigate the potential off-target effects of ECGC, in order to better understand its overall impact on cellular processes.
Méthodes De Synthèse
ECGC can be synthesized by reacting glutathione with N-ethylcarbodiimide (EDC) and dimethylformamide (DMF) in the presence of a base. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
ECGC has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. ECGC has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ECGC has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system.
Propriétés
Numéro CAS |
125974-23-4 |
|---|---|
Nom du produit |
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester |
Formule moléculaire |
C15H26N4O7S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H26N4O7S/c1-4-17-15(24)27-8-10(13(22)18-7-12(21)25-2)19-11(20)6-5-9(16)14(23)26-3/h9-10H,4-8,16H2,1-3H3,(H,17,24)(H,18,22)(H,19,20)/t9-,10-/m0/s1 |
Clé InChI |
RAJAPLDJYLCDLL-UWVGGRQHSA-N |
SMILES isomérique |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
SMILES canonique |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Autres numéros CAS |
125974-23-4 |
Séquence |
XXG |
Synonymes |
S-(N-ETHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



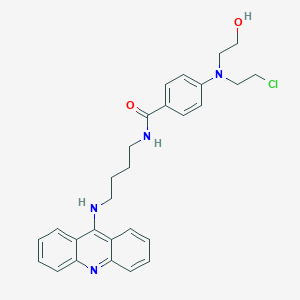
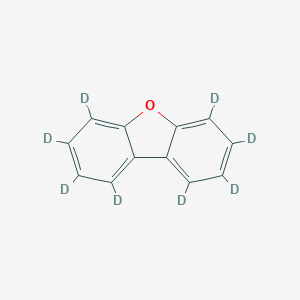
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
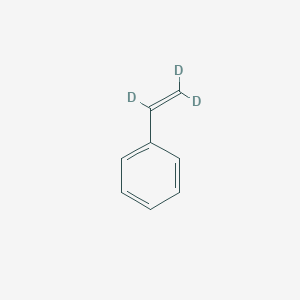
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
